![molecular formula C13H13NO2 B1596547 N-[2-(5-methylfuran-2-yl)phenyl]acetamide CAS No. 400748-17-6](/img/structure/B1596547.png)
N-[2-(5-methylfuran-2-yl)phenyl]acetamide
Overview
Description
“N-[2-(5-methylfuran-2-yl)phenyl]acetamide” is a chemical compound . It is also known as a type of chemical entity . The molecular formula of this compound is C13H13NO2 .
Synthesis Analysis
The synthesis of “N-[2-(5-methylfuran-2-yl)phenyl]acetamide” involves several steps . One method involves the intramolecular cyclization of vicinal N-[(5-methylfuran-2-yl)methyl]aminoanilides . Another method involves the condensation of 2,2,3,3-tetramethoxybutane with anilines .Molecular Structure Analysis
The molecular structure of “N-[2-(5-methylfuran-2-yl)phenyl]acetamide” involves various types of interactions. The Hirshfeld surface analysis indicates that O…H/H…O (40.1%), H…H (27.5%) and C…H/H…C (12.4%) interactions are the most significant contributors to the crystal packing .Scientific Research Applications
Antibacterial Activity
Furan derivatives, such as N-[2-(5-methylfuran-2-yl)phenyl]acetamide, have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents . For example, 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol2-ylimino)thiazolidin-4-one derivatives with small aryl or heteroaryl groups and non-bulky non-polar substituents are more effective at inhibiting the growth of gram-positive bacteria .
Anticancer Activity
Furan-containing compounds have been tested for anticancer activity using murine melanoma cell lines . For instance, fused chromeno[4, 3- b]pyrrolo[3, 2- h]quinolin-7(1 H )-one compounds have shown promising results .
Anti-Ulcer Activity
Furan has a variety of therapeutic advantages, including anti-ulcer activity . This suggests that furan derivatives like N-[2-(5-methylfuran-2-yl)phenyl]acetamide could potentially be used in the treatment of ulcers .
Diuretic Activity
Furan and its derivatives have been found to have diuretic properties . This could make N-[2-(5-methylfuran-2-yl)phenyl]acetamide a potential candidate for the development of new diuretic drugs .
Anti-Inflammatory and Analgesic Activity
Furan derivatives have been found to have anti-inflammatory and analgesic properties . This suggests that N-[2-(5-methylfuran-2-yl)phenyl]acetamide could potentially be used in the treatment of inflammation and pain .
Photovoltaic Devices
Terpyridines and their complexes, which can include furan derivatives, find applications in various fields, such as photovoltaic devices . This suggests that N-[2-(5-methylfuran-2-yl)phenyl]acetamide could potentially be used in the development of new photovoltaic devices .
Safety and Hazards
properties
IUPAC Name |
N-[2-(5-methylfuran-2-yl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-7-8-13(16-9)11-5-3-4-6-12(11)14-10(2)15/h3-8H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEIYYVUURDSNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=CC=C2NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349432 | |
Record name | N-[2-(5-methylfuran-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
400748-17-6 | |
Record name | N-[2-(5-methylfuran-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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